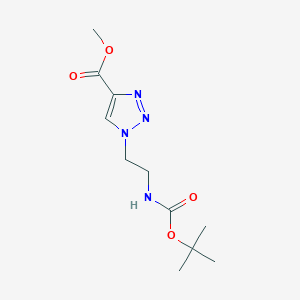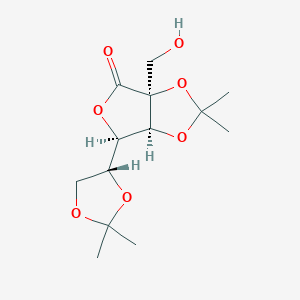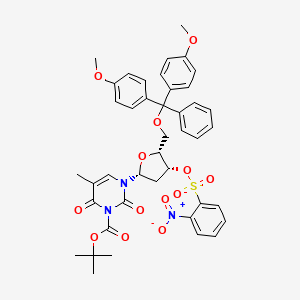![molecular formula C10H12N4 B1433918 [6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine CAS No. 1610585-67-5](/img/structure/B1433918.png)
[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine
Übersicht
Beschreibung
[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture. MPMP is a pyridine derivative that contains a pyrazole moiety, which makes it a unique compound with interesting properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
A key application of [6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine derivatives is in the synthesis of biologically active compounds. Studies have demonstrated the successful synthesis of various derivatives, which were then evaluated for their biological activities, such as anticancer and antimicrobial effects. One notable research highlighted the synthesis of novel heterocyclic compounds containing oxazole, pyrazoline, and pyridine entities, showing potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Coordination Chemistry and Luminescence
Another significant application is in coordination chemistry, where these compounds act as ligands to form complexes with various metals. These complexes have been used in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. Research in this area provides insights into the synthesis of these ligands and their complex chemistry (Halcrow, 2005).
Anticonvulsant Properties
Some studies have explored the potential anticonvulsant properties of this compound derivatives. Research on novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, revealed promising anticonvulsant activity, suggesting their potential therapeutic application (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Therapy
Research on iron(III) complexes of these derivatives has highlighted their potential in cancer therapy. These complexes have shown significant uptake in cancer cells and exhibit remarkable photocytotoxicity upon light exposure, making them promising candidates for photodynamic therapy (Basu et al., 2015).
Wirkmechanismus
- For instance, some pyrazole derivatives exhibit potent antileishmanial and antimalarial activities . These compounds likely interact with specific proteins or enzymes within the parasites (Leishmania and Plasmodium) responsible for these diseases.
- If we consider related pyrazole-bearing compounds, they may inhibit enzymes or interfere with essential cellular processes. For example, inhibition of kinases (such as FLT3 and BCR-ABL) could lead to proapoptotic effects in leukemia cells .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-3-2-8(4-11)5-12-10/h2-3,5-7H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJUGBYUONHRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)
![Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate](/img/structure/B1433842.png)


![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)


![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)




